2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
Description
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Properties
IUPAC Name |
2-[[1-(4-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N5O3S/c1-12-2-6-14(7-3-12)29-18-16(10-25-29)19(31)28-20(27-18)33-11-17(30)26-13-4-8-15(9-5-13)32-21(22,23)24/h2-10H,11H2,1H3,(H,26,30)(H,27,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUONJHCQQLVEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a novel pyrazolo-pyrimidine derivative with potential therapeutic applications. This article explores its biological activity, focusing on its anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyrazolo[3,4-d]pyrimidine core linked to a thioether and an acetamide functional group, which may influence its biological interactions.
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-II. For instance, derivatives of pyrazole linked to thiazoline have shown substantial COX-II selectivity with minimal ulcerogenic effects. One study reported an IC50 value of 0.011 μM for a closely related compound against COX-II, suggesting that our compound may also exhibit potent anti-inflammatory properties due to structural similarities .
Table 1: COX-II Inhibitory Potency of Related Compounds
| Compound | IC50 (μM) | Selectivity |
|---|---|---|
| PYZ3 | 0.011 | High |
| PYZ4 | 0.2 | Moderate |
| Celecoxib | 0.4 | Low |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. The compound has shown promising results in inhibiting various cancer cell lines. For example, derivatives have demonstrated IC50 values ranging from 1.1 μM to 49.85 μM against different cancer types such as HCT-116 and HepG2 cells .
Table 2: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT-116 | 1.1 |
| Compound B | HepG2 | 1.6 |
| Compound C | A549 | 26 |
In vitro studies have indicated that these compounds induce apoptosis in cancer cells, suggesting a mechanism involving cell cycle arrest at the SubG1/G1 phase .
Antimicrobial Activity
The antimicrobial efficacy of similar pyrazolo derivatives has been documented, with some compounds showing significant activity against various bacterial strains. For instance, derivatives were tested against Klebsiella pneumoniae and Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values as low as 6.25 μg/mL .
Table 3: Antimicrobial Activity of Pyrazole Derivatives
| Microorganism | MIC (μg/mL) |
|---|---|
| K. pneumoniae | 6.25 |
| P. aeruginosa | 10 |
| E. coli | 15 |
Case Studies
A recent study highlighted the synthesis and biological evaluation of a series of pyrazolo derivatives that included the target compound. The findings suggested that modifications in the substituents significantly impacted the biological activity, particularly in enhancing anticancer and anti-inflammatory effects .
For example:
- Case Study on Anti-inflammatory Activity : A derivative with a trifluoromethoxy group showed enhanced selectivity towards COX-II compared to its non-substituted counterparts.
- Case Study on Anticancer Activity : Another study reported that a related pyrazole derivative exhibited a notable reduction in tumor growth in xenograft models.
Scientific Research Applications
Anti-inflammatory Applications
Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-II. The inhibition of COX-II is crucial for developing anti-inflammatory drugs as it plays a key role in the inflammatory response.
Table 1: COX-II Inhibitory Potency of Related Compounds
| Compound | IC50 (μM) | Selectivity |
|---|---|---|
| PYZ3 | 0.011 | High |
| PYZ4 | 0.2 | Moderate |
| Celecoxib | 0.4 | Low |
The compound's structural similarities to known COX inhibitors suggest it may also exhibit potent anti-inflammatory properties due to its ability to selectively inhibit COX-II with minimal side effects.
Anticancer Properties
The compound has shown promise in anticancer research through its ability to inhibit cancer cell proliferation. Similar pyrazolo-pyrimidine derivatives have been studied for their anticancer activities, targeting specific signaling pathways involved in tumor growth.
Case Study:
A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting the PI3K/Akt signaling pathway, suggesting that our compound may also possess similar anticancer properties.
Antimicrobial Activity
Preliminary studies indicate that this compound may have antimicrobial properties against various pathogens. The thioether linkage and the presence of multiple functional groups enhance its potential interaction with microbial targets.
Comparative Analysis of Antimicrobial Activity:
| Compound Name | Activity Against | Reference |
|---|---|---|
| Compound A | E. coli | |
| Compound B | S. aureus | |
| Compound C | P. aeruginosa |
Synthesis Pathways
The synthesis of 2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multi-step synthetic routes:
- Formation of the pyrazolo[3,4-d]pyrimidine core.
- Introduction of the thioether linkage.
- Coupling with the acetamide functional group.
Detailed reaction schemes are essential for replicating this synthesis in laboratory settings.
Q & A
Q. What are the key synthetic steps for preparing this compound, and how can intermediates be optimized?
The synthesis involves cyclization of pyrazolo[3,4-d]pyrimidine precursors followed by thioacetamide coupling and acylation. A typical protocol includes:
- Reaction of 4-oxo-pyrazolo[3,4-d]pyrimidine derivatives with thioacetamide under reflux in ethanol .
- Acylation with chloroacetyl chloride in the presence of sodium hydride (NaH) as a base .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Yield optimization requires temperature control (60–80°C) and anhydrous conditions to prevent hydrolysis of intermediates .
Q. Which spectroscopic techniques are critical for structural validation?
- NMR : - and -NMR confirm regioselectivity of the pyrazolo-pyrimidine core and acetamide substitution .
- IR : Stretching frequencies for C=O (1650–1700 cm) and S-C (650–750 cm) validate functional groups .
- HRMS : High-resolution mass spectrometry ensures molecular ion ([M+H]) alignment with theoretical values .
Q. How can purity and stability be assessed during storage?
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time (~8.2 min) and peak symmetry indicate purity .
- Stability : Store at −20°C in amber vials under nitrogen to prevent thioether oxidation .
Advanced Research Questions
Q. How can reaction regioselectivity be controlled during pyrazolo-pyrimidine core formation?
Regioselectivity is influenced by:
- Substituent effects : Electron-withdrawing groups (e.g., trifluoromethoxy) at the phenyl ring direct cyclization to the 6-position .
- Solvent polarity : Dimethylformamide (DMF) enhances nucleophilic attack at the sulfur atom . Computational modeling (DFT) predicts transition-state energies to optimize site-specific reactions .
Q. What strategies resolve contradictions in reported biological activity data?
- Dose-response profiling : Use IC values across multiple assays (e.g., kinase inhibition vs. cytotoxicity) to distinguish target-specific effects .
- Metabolite screening : LC-MS identifies degradation products that may interfere with activity measurements .
- Structural analogs : Compare with derivatives lacking the trifluoromethoxy group to isolate pharmacophore contributions .
Q. How can computational methods predict binding interactions with biological targets?
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., EGFR kinase) to map hydrogen bonding between the acetamide group and active-site residues .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to validate binding modes .
Q. What experimental designs validate the compound’s anti-inflammatory mechanism?
- In vitro : Measure TNF-α suppression in LPS-stimulated macrophages (ELISA) and correlate with NF-κB pathway inhibition (western blot for IκBα degradation) .
- In vivo : Use murine collagen-induced arthritis models, dosing at 10 mg/kg/day, and assess joint swelling histologically .
Methodological Notes
- Contradiction Analysis : Cross-validate biological data using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) .
- Scalability : Pilot-scale synthesis (>1 g) requires flow chemistry setups to maintain temperature control and reduce side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
